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Abstract

Opiranserin hydrochloride (VVZ-149), a novel, first-in-class, non-opioid analgesic, represents
a significant advancement in the management of moderate-to-severe pain. Developed by
Vivozon, Inc., it has recently received approval in South Korea for the treatment of
postoperative pain.[1][2] This technical guide provides an in-depth overview of the discovery,
development, and mechanism of action of Opiranserin hydrochloride. It details the innovative
multi-target drug discovery approach employed, the key experimental protocols utilized in its
preclinical and clinical evaluation, and presents a comprehensive summary of its
pharmacological and clinical data.

Introduction

The management of moderate-to-severe pain, particularly in the postoperative setting, remains
a significant clinical challenge. Opioids, the current mainstay of treatment, are associated with
a plethora of adverse effects, including respiratory depression, nausea, vomiting, and the
potential for addiction and abuse. This has created a critical unmet need for effective and safer
non-opioid analgesics. Opiranserin hydrochloride was developed to address this need,
offering a novel mechanism of action that targets multiple pain pathways simultaneously.

Discovery and Synthesis
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Opiranserin was identified through an innovative in vivo-guided screening approach, moving
away from the traditional single-target drug discovery paradigm.[3] This strategy focused on
identifying compounds with potent analgesic effects in animal models of pain, followed by
deconvolution of their molecular targets.

Synthesis of Opiranserin Hydrochloride

The chemical synthesis of Opiranserin, systematically named 4-butoxy-N-((4-
(dimethylamino)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide, involves a multi-
step process culminating in the formation of the hydrochloride salt for enhanced water solubility
and stability.[3][4] The synthesis can be logically divided into the preparation of two key
intermediates, followed by their coupling and final salt formation.

Experimental Protocol: Synthesis of Opiranserin Hydrochloride
Part A: Synthesis of 4-butoxy-3,5-dimethoxybenzoic acid

» Demethylation of 3,4,5-trimethoxybenzoic acid: 3,4,5-trimethoxybenzoic acid is selectively
demethylated at the 4-position to yield 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid).
This can be achieved by heating with a strong base such as sodium hydroxide in a high-
boiling solvent like ethylene glycol.[5]

o Butylation of 4-hydroxy-3,5-dimethoxybenzoic acid: The resulting phenolic hydroxyl group is
then alkylated using a suitable butylating agent, such as 1-bromobutane, in the presence of
a base like potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) to yield 4-
butoxy-3,5-dimethoxybenzoic acid.

Part B: Synthesis of (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine

e Synthesis of Tetrahydro-4H-pyran-4-carbonitrile: Starting from tetrahydro-4H-pyran-4-one, a
cyanation reaction, for instance, using trimethylsilyl cyanide, can introduce the nitrile group at
the 4-position.

e Reductive Amination: The nitrile is then reduced to the primary amine, (tetrahydro-2H-pyran-
4-yl)methanamine.
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o Dimethylation of the Amine: The primary amine is subsequently dimethylated using a reagent
such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or by reductive
amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride to yield
the tertiary amine intermediate.

Part C: Amide Coupling and Hydrochloride Salt Formation

 Activation of the Carboxylic Acid: 4-butoxy-3,5-dimethoxybenzoic acid is activated for amide
bond formation. This can be accomplished by converting it to an acid chloride using thionyl
chloride or oxalyl chloride, or by using a peptide coupling reagent such as HATU or EDC in
the presence of an amine base like triethylamine or DIPEA.

» Amide Bond Formation: The activated carboxylic acid derivative is then reacted with (4-
(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine in an appropriate solvent (e.g.,
dichloromethane or DMF) to form the Opiranserin free base.

» Hydrochloride Salt Formation: The final step involves dissolving the Opiranserin free base in
a suitable solvent (e.g., diethyl ether or ethyl acetate) and treating it with a solution of
hydrochloric acid in the same or a miscible solvent to precipitate Opiranserin
hydrochloride. The resulting solid is then collected by filtration and dried.

Mechanism of Action

Opiranserin is a multi-target analgesic that simultaneously modulates three key proteins
involved in pain signaling: Glycine Transporter Type 2 (GlyT2), Serotonin 2A Receptor (5-
HT2A), and the P2X3 purinergic receptor.[3][4][6] This polypharmacological profile allows it to
exert its analgesic effects through both central and peripheral mechanisms.[1]

Signaling Pathways

The dual antagonism of GlyT2 and 5-HT2A receptors is central to Opiranserin's mechanism.
Inhibition of GlyT2 in the spinal cord enhances inhibitory neurotransmission by increasing the
synaptic concentration of glycine.[3][6] Concurrently, blockade of 5-HT2A receptors in both the
spinal cord and peripheral sensory neurons attenuates pronociceptive signaling.[3][6] The
additional antagonism of P2X3 receptors on nociceptive neurons further dampens pain signal
transmission.[3][6]
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Caption: Opiranserin's dual mechanism of action in the spinal cord and periphery.
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Preclinical Development

The analgesic efficacy of Opiranserin was evaluated in several well-established animal models

of pain.

In Vivo Efficacy Studies

Experimental Protocol: Formalin-Induced Pain Model
Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

Drug Administration: Opiranserin hydrochloride or a vehicle control is administered
subcutaneously (s.c.) or orally (p.o.) at various doses.

Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface
of the hind paw.

Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the
injected paw is recorded in two phases: the early phase (0-5 minutes post-injection,
reflecting acute nociceptive pain) and the late phase (15-60 minutes post-injection, reflecting
inflammatory pain).

Data Analysis: The total time spent in pain-related behaviors is compared between the
Opiranserin-treated and control groups.

Experimental Protocol: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of rats are tightly ligated.
Postoperative Recovery: Animals are allowed to recover from surgery.

Assessment of Mechanical Allodynia: Mechanical sensitivity is assessed using von Frey
filaments. The paw withdrawal threshold (the lowest force of filament that elicits a withdrawal
response) is determined.

Drug Administration: Opiranserin hydrochloride or a vehicle control is administered.
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o Post-Dosing Assessment: Mechanical allodynia is reassessed at various time points after
drug administration.

» Data Analysis: Changes in the paw withdrawal threshold are compared between the
Opiranserin-treated and control groups.

linical Eff

Parameter Value Species Model Reference
IC50 (GlyT2) 0.86 uM - In vitro [3][6]
IC50 (5-HT2A) 1.3 pM - In vitro [3][6]
IC50 (rP2X3) 0.87 uM Rat In vitro [3][6]
Analgesic Comparable to 3 Mechanical

. _ Rat _ [6]
Efficacy mg/kg Morphine Allodynia
Anti-allodynic Effective at 80

Rat SNL Model [6]

Effect mg/kg (p.o.)

Clinical Development

Opiranserin hydrochloride has undergone a comprehensive clinical development program,
including Phase 1, 2, and 3 clinical trials, primarily for the management of postoperative pain.

Clinical Trial Design

A representative Phase 3 clinical trial for postoperative pain following laparoscopic colectomy
followed a randomized, double-blind, placebo-controlled, parallel-group design.
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Caption: A simplified workflow of a Phase 3 clinical trial for Opiranserin.
Experimental Protocol: Phase 3 Postoperative Pain Trial (Exemplar)

» Patient Population: Adult patients scheduled for elective laparoscopic colectomy.

o Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group
study.

« Intervention: Patients are randomized to receive either an intravenous infusion of
Opiranserin hydrochloride or a matching placebo. Both groups have access to patient-
controlled analgesia (PCA) with an opioid (e.g., fentanyl) for rescue medication.

e Primary Efficacy Endpoint: The primary outcome is typically the Sum of Pain Intensity
Difference (SPID) over a specified period (e.g., 12 or 24 hours) after the start of the infusion.
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Pain intensity is assessed using a Numeric Rating Scale (NRS).

o Secondary Efficacy Endpoints: These may include total opioid consumption, time to first
rescue medication, and patient global assessment of pain relief.

o Safety Assessments: Monitoring of adverse events, vital signs, laboratory parameters, and
electrocardiograms (ECGSs).

Clinical Efficacy and Safety Data

Clinical trials have consistently demonstrated that Opiranserin hydrochloride provides
effective analgesia and reduces the need for opioid rescue medication in patients with
moderate-to-severe postoperative pain.

Indication Phase Key Findings Reference

Significantly lower

pain intensity scores
Postoperative Pain Phase 2 and reduced opioid [7]

consumption

compared to placebo.

Met primary endpoint
of significant pain
. : reduction (SPID) and
Postoperative Pain Phase 3 [2]
demonstrated a
favorable safety

profile.

Under investigation in
Fibromyalgia Phase 2 a topical gel [4]
formulation.

Under investigation in
Myofascial Pain Phase 2 a topical gel [4]

formulation.

Conclusion

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b11933853?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/product/mm/822161
https://www.researchgate.net/publication/349605364_Role_of_VVZ-149_a_Novel_Analgesic_Molecule_in_the_Affective_Component_of_Pain_Results_from_an_Exploratory_Proof-of-Concept_Study_of_Postoperative_Pain_following_Laparoscopic_and_Robotic-Laparoscopic_G
https://www.chemicalbook.com/synthesis/p-anisic-acid.htm
https://www.chemicalbook.com/synthesis/p-anisic-acid.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11933853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Opiranserin hydrochloride is a novel, multi-target, non-opioid analgesic that has
demonstrated significant efficacy and a favorable safety profile in the management of
postoperative pain. Its unigue mechanism of action, targeting GlyT2, 5-HT2A, and P2X3,
represents a promising new therapeutic strategy for pain relief. The successful discovery and
development of Opiranserin underscore the potential of in vivo-guided, multi-target approaches
in identifying innovative medicines for complex diseases. Further research into its utility in other
pain states and its topical formulations is ongoing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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